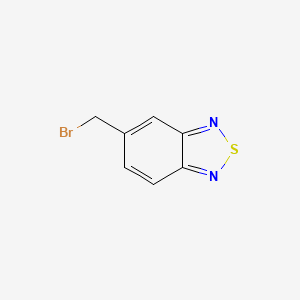

5-(Bromomethyl)-2,1,3-benzothiadiazole

説明

Significance of the 2,1,3-Benzothiadiazole (B189464) Core in Functional Molecular Design

The 2,1,3-benzothiadiazole (BTD) nucleus is a cornerstone in the design of functional molecules, primarily due to its inherent photostability and distinct electronic characteristics. researchgate.netmdpi.com Its structure promotes well-ordered molecular packing in the solid state through directional S···N interactions and π-π stacking, which is crucial for the performance of thin-film devices. nih.gov The ability to systematically modify the BTD core through various chemical reactions allows for the fine-tuning of its optical and electronic properties. polyu.edu.hk This tunable nature is fundamental for designing molecules with tailored functions, from light emission and absorption to charge transport, making the BTD scaffold a frequent choice for developing advanced materials. researchgate.net

Role of the 2,1,3-Benzothiadiazole Moiety as an Electron Acceptor Unit

A defining feature of the 2,1,3-benzothiadiazole moiety is its strong electron-accepting (or electron-withdrawing) nature. researchgate.netmdpi.compolyu.edu.hk This property arises from the electronegative nitrogen and sulfur atoms in the thiadiazole ring, which lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov Consequently, BTD is extensively used as an acceptor unit in donor-acceptor (D-A) type conjugated molecules. rsc.orgrsc.org In such systems, the BTD acceptor is linked to an electron-donating unit, creating an intramolecular charge-transfer complex. This D-A architecture is a powerful strategy for engineering materials with narrow HOMO-LUMO gaps, which leads to absorption of light at longer wavelengths and is a key principle behind the development of many organic electronic materials. wikipedia.orgrsc.org

Broad Research Landscape of 2,1,3-Benzothiadiazole Derivatives

The versatile properties of the BTD core have led to its application across a wide spectrum of scientific research, from materials science to chemical biology. The ability to produce derivatives like 5-(bromomethyl)-2,1,3-benzothiadiazole provides synthetic chemists with the tools to integrate this valuable scaffold into a variety of functional systems.

BTD derivatives are integral components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs). researchgate.netpolyu.edu.hkpolyu.edu.hk Their strong electron-accepting character and high photoluminescence quantum yields are highly desirable for these applications. polyu.edu.hk In OLEDs, BTD-based materials can act as efficient emitters, with some D-A-D structured compounds featuring BTD as the acceptor achieving deep red and infrared emission with high efficiency. rsc.org In solar cells, the incorporation of BTD helps to create materials that absorb a broad range of the solar spectrum and facilitate efficient charge separation and transport. wikipedia.orgresearchgate.net

Table 1: Performance of Selected BTD-based Optoelectronic Materials

| BTD Derivative Type | Application | Key Performance Metric | Reference |

| Carbazole-BTD D–π–A–π–D | OLED | Quantum Efficiency: 3.13% | rsc.org |

| Fused DPP-BTD D–A–D | OFET | Hole Mobility: 0.06 cm² V⁻¹ s⁻¹ | rsc.org |

| PT-BTD Small Molecule | OFET | Hole Mobility: 0.10 cm² V⁻¹ s⁻¹ | nih.gov |

| NDI-TBZT-NDI (vs. BTD) | OFET | Electron Mobility: 0.151 cm² V⁻¹ s⁻¹ | nih.govnih.gov |

This table is interactive. You can sort and filter the data.

The electron-deficient nature of the BTD scaffold makes it a powerful building block for n-type and ambipolar organic semiconductors used in organic field-effect transistors (OFETs). mdpi.com By pairing BTD with various donor units, chemists can create materials with low bandgaps and high charge carrier mobilities. rsc.orgnih.gov For instance, small molecules based on BTD have demonstrated excellent p-channel characteristics with high hole mobilities and on/off ratios. nih.gov Furthermore, when used in more complex A1-D-A2-D-A1 structures, BTD derivatives contribute to the development of semiconductors with ambipolar performance, meaning they can transport both holes and electrons. nih.govnih.gov

The inherent fluorescence and high photostability of the BTD core make it an excellent platform for designing probes for bioimaging and sensing. mdpi.comacs.org BTD-based fluorescent dyes have been successfully used for live-cell imaging, selectively labeling organelles such as nuclear DNA and mitochondria. acs.orgnih.gov The sensitivity of the BTD fluorophore's emission to its local environment allows for the creation of "turn-on" probes that light up in the presence of a specific analyte, such as hydrogen peroxide. nih.gov This has also led to the development of materials for phototheranostics, a strategy that combines diagnosis (imaging) and therapy, where BTD-based agents can be used to identify and treat diseased tissues, such as tumor cells. acs.org

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. rsc.org The BTD moiety has been successfully integrated as a photoactive building block into COF skeletons. researchgate.netacs.org The strong electron-withdrawing ability of BTD within the COF structure facilitates the separation of photoexcited electrons and holes, which is critical for photocatalysis. rsc.org BTD-based COFs have demonstrated excellent performance in applications such as the photocatalytic reduction of aqueous Cr(VI) and the visible-light-driven oxidative coupling of amines. rsc.orgnih.gov In electrocatalysis, Co(II)-porphyrin-based COFs linked by BTD units have shown outstanding activity for the oxygen reduction reaction (ORR), outperforming commercial Pt/C catalysts. researchgate.netacs.org

Applications in Organic Light-Emitting Diodes (OLEDs)

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to its strong electron-accepting properties. polyu.edu.hkresearchgate.netpolyu.edu.hk BTD and its derivatives are frequently incorporated into small molecules, polymers, and metal complexes that serve as emissive layer materials in OLED devices. polyu.edu.hk The inclusion of the BTD unit can enhance the electronic properties of these materials, leading to improved device performance. polyu.edu.hk

Despite the broad utility of the BTD scaffold in OLEDs, there is a lack of specific research in the scientific literature detailing the application of This compound in this technology. While the BTD core is a well-established component in OLED materials, the direct use or performance data for this particular brominated derivative has not been reported. The reactive nature of the bromomethyl group suggests its potential as a synthetic precursor for creating novel OLED materials, but its role as a standalone functional material in OLEDs remains unexplored.

Contributions to Solar Cell Technologies

In the realm of solar cell technologies, particularly organic solar cells (OSCs), the 2,1,3-benzothiadiazole (BTD) unit has been instrumental in the design of both donor and acceptor materials. researchgate.netnih.govnih.gov The strong electron-withdrawing character of BTD helps to create low bandgap polymers and small molecules, which is crucial for efficient light absorption and charge separation in photovoltaic devices. researchgate.net The incorporation of fluorinated BTD derivatives, for instance, has been shown to fine-tune energy levels and enhance the open-circuit voltage of OSCs. nih.govnih.gov

A comprehensive search of the current scientific literature indicates that there are no specific studies on the application of This compound in solar cell technologies. While numerous BTD derivatives have been synthesized and evaluated for their performance in OSCs, with some achieving high power conversion efficiencies, research has not yet extended to this specific compound. rsc.orgresearchgate.net The potential of this compound as a building block for more complex photovoltaic materials is plausible, but its direct contribution to solar cell devices has not been documented.

Emerging Roles in Catalytic Hydrogen Production

A more recent and emerging application of the 2,1,3-benzothiadiazole (BTD) framework is in the field of catalytic hydrogen production. Certain BTD derivatives have been investigated as small organic molecule electrocatalysts for the hydrogen evolution reaction. For example, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) has been shown to be an effective electrocatalyst, demonstrating the potential of the BTD core in clean energy technologies. nih.gov

There is currently no scientific literature available that specifically investigates the role of This compound in catalytic hydrogen production. While the BTD scaffold has shown promise in this emerging field, research has not yet encompassed this particular brominated derivative. Its potential catalytic activity or its utility as a precursor for more complex catalysts in this area remains an open question for future investigation.

Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPACAAYCVWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343624 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65858-50-6 | |

| Record name | 5-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 2,1,3 Benzothiadiazole

General Synthetic Strategies for 2,1,3-Benzothiadiazole (B189464) Derivatives

De Novo Synthesis Approaches

The foundational method for constructing the 2,1,3-benzothiadiazole ring system has been established for over a century. oup.com The most common de novo synthesis involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a sulfur-containing reagent. oup.comnih.gov Typically, the reaction is performed by treating the diamine precursor with two equivalents of thionyl chloride (SOCl₂), often in a solvent like pyridine, to yield the BTD ring with the elimination of sulfur dioxide and HCl. oup.com

This approach is particularly valuable for installing substituents on the benzene (B151609) ring, as a suitably substituted o-phenylenediamine can be used as the starting material. For instance, to synthesize a 5-substituted BTD, one would begin with a 4-substituted o-phenylenediamine. However, a major limitation of this method is the availability of the required substituted precursors and the often harsh reaction conditions. nih.govorganic-chemistry.org Many decorated BTDs have historically required such de novo synthesis because direct functionalization of the electron-poor BTD ring was challenging. organic-chemistry.orgnumberanalytics.comstackexchange.com

Cross-Coupling Reactions (e.g., Stille, Suzuki) for BTD Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and are extensively used to functionalize the BTD core. These methods typically start with a halogenated BTD derivative, most commonly 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile building block. oup.comjocpr.com

The Suzuki-Miyaura coupling is a widely employed method that pairs a halo-BTD with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govuni.luresearchgate.net This reaction has been optimized for synthesizing a wide array of aryl-substituted BTDs. uni.luresearchgate.net Similarly, the Stille coupling utilizes an organotin reagent instead of an organoboron compound to achieve C-C bond formation. uni.luutm.my While effective, the toxicity of organotin compounds is a significant drawback. utm.mywikipedia.org These reactions allow for the modular construction of complex π-conjugated systems built upon the BTD acceptor unit. uni.luchadsprep.com

| BTD Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Arylboronic Acids | Pd Catalyst in Water (Micellar) | Moderate to Good | nih.gov |

| 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole | 2-Thienylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Not specified | researchgate.net |

| 4,7-bis(pinacolatoboryl)-BTD | 2-Bromo-naphthalene | Pd(PPh₃)₄ / K₂CO₃ | 98% | researchgate.net |

| 2'-Bromo-2-aryl benzothiazole (B30560)* | Arylboronic Acids | Pd₂(dba)₃ / Na₂CO₃ (Ligand-free) | Up to 99% | youtube.com |

Note: While benzothiazole is a different heterocycle, this example illustrates a relevant high-yield Suzuki coupling methodology.

C–H Functionalization Methodologies for BTD Systems

Direct C–H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the need to pre-halogenate the substrate. organic-chemistry.orgstackexchange.com Due to the electron-deficient nature of the BTD ring, electrophilic aromatic substitution typically requires harsh conditions. nih.gov Modern transition-metal-catalyzed methods have enabled the direct and regioselective functionalization of BTD's C-H bonds.

A significant breakthrough is the iridium-catalyzed C–H borylation. nih.govorganic-chemistry.orgstackexchange.com This method allows for the regioselective installation of a boronate ester group, particularly at the C5 position, creating a versatile handle for subsequent cross-coupling reactions. nih.govorganic-chemistry.org Optimized conditions can produce the desired 5-boryl BTD with high selectivity over other isomers. organic-chemistry.org Other C-H functionalization strategies have also been developed. For example, ruthenium-based catalyst systems can direct C4-arylation with high regioselectivity by using a directing group. nih.gov

| Reaction Type | Position(s) Functionalized | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| C-H Borylation | C5 (major), C4, C4/C6, C4/C7 | [Ir(OMe)COD]₂ / B₂(pin)₂ | Yielded versatile 5-boryl BTD building block (64% of product mixture). | nih.govorganic-chemistry.org |

| Directed C-H Arylation | C4 | Ru-based system with carboxylate directing group | High regioselectivity (15:1) for C4 arylation. | nih.gov |

| Aryne Generation | C4/C5 | Deprotonation of a C4-iodonium salt | Generation of a novel 2,1,3-benzothiadiazol-4,5-yne intermediate. | nih.gov |

Specific Synthetic Routes to 5-(Bromomethyl)-2,1,3-benzothiadiazole

The synthesis of the title compound, this compound, is not typically achieved in a single step. The most logical and practiced approach involves a two-step sequence: first, the synthesis of the methylated precursor, 5-methyl-2,1,3-benzothiadiazole (B73233), followed by the selective bromination of the methyl group.

Reaction Pathways Involving Precursors

As outlined in the de novo synthesis strategy (Section 2.1.1), the BTD core is constructed from an o-phenylenediamine. To obtain the direct precursor for the title compound, 5-methyl-2,1,3-benzothiadiazole , the synthesis would commence with 4-methyl-1,2-phenylenediamine . The reaction of this substituted diamine with thionyl chloride (SOCl₂) facilitates the formation of the thiadiazole ring, yielding the desired 5-methylated BTD product. oup.com

Once synthesized, 5-methyl-2,1,3-benzothiadiazole serves as the key intermediate. Research has documented its use as a starting material, which is converted into the 5-bromomethyl derivative en route to other functionalized compounds, such as 2,1,3-benzothiadiazole-5-carboxylic acid. oup.com This confirms that the pathway through the 5-methyl precursor is a scientifically established route.

Bromination Strategies for Benzothiadiazole Systems

Bromination of BTD systems can occur at two distinct sites: on the aromatic ring or on an alkyl substituent (a benzylic position).

Ring Bromination: Electrophilic aromatic substitution on the BTD core itself typically occurs at the 4- and 7-positions. Conventional methods use bromine (Br₂) in hydrobromic acid (HBr). youtube.com An alternative, less hazardous method involves using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, which can also effectively produce 4,7-dibromo-2,1,3-benzothiadiazole. youtube.com This type of bromination is primarily used to prepare substrates for subsequent cross-coupling reactions.

Benzylic Bromination: To synthesize This compound , a different strategy is required. The key transformation is the selective bromination of the methyl group of 5-methyl-2,1,3-benzothiadiazole . This is a benzylic bromination, a reaction for which N-Bromosuccinimide (NBS) is the reagent of choice. The reaction proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The use of NBS is crucial as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. This selective transformation efficiently converts the methyl precursor into the final this compound product. oup.com

Optimization of Synthetic Procedures for this compound Production

The production of this compound is typically achieved through the radical bromination of 5-methyl-2,1,3-benzothiadiazole. The optimization of this reaction is crucial for maximizing yield, minimizing side products, and ensuring scalability. Key parameters that are often adjusted include the choice of brominating agent, radical initiator, solvent, temperature, and reaction time.

The most common brominating agent for this transformation is N-bromosuccinimide (NBS), which allows for a controlled, low concentration of bromine radicals in the reaction mixture, thus favoring benzylic substitution over other potential side reactions. organic-chemistry.org The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or by using UV light. organic-chemistry.org

The choice of solvent is critical, as it can significantly influence the reaction rate and selectivity. Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents have been explored. Studies on the benzylic bromination of other aromatic compounds have shown that polar solvents can increase the reaction rate. researchgate.net For instance, acetonitrile (B52724) has been found to be an effective solvent for such reactions. organic-chemistry.org

The optimization of reaction conditions often involves a systematic variation of these parameters to find the optimal balance. For example, a detailed microkinetic analysis of a similar benzylic bromination reaction highlighted that polar solvents enhance the reaction rate compared to nonpolar ones. researchgate.net The concentration of the radical initiator and the reaction temperature are also fine-tuned to control the rate of radical formation and minimize thermal degradation of the product.

Below is an interactive data table summarizing the influence of various parameters on the benzylic bromination of a generic methylarene, which can be extrapolated to the synthesis of this compound.

| Parameter | Variation | General Effect on Benzylic Bromination | Reference |

|---|---|---|---|

| Solvent | CCl₄ (traditional) | Good selectivity, but toxic and environmentally harmful. organic-chemistry.org | organic-chemistry.org |

| Solvent | Acetonitrile (alternative) | Greener alternative to CCl₄, can lead to good yields. organic-chemistry.org | organic-chemistry.org |

| Solvent | Diethyl Carbonate (green alternative) | Recyclable and effective, especially with microwave assistance. rsc.org | rsc.org |

| Solvent | Water (green alternative) | Can be effective with a light source as an initiator for some substrates. researchgate.net | researchgate.net |

| Initiator | AIBN (chemical) | Commonly used, but introduces chemical waste. organic-chemistry.org | organic-chemistry.org |

| Initiator | UV/Visible Light (photochemical) | Cleaner alternative, avoids chemical initiators. researchgate.netacs.org | researchgate.netacs.org |

| Temperature | Elevated (e.g., reflux) | Increases reaction rate, but can lead to side products if too high. | General Knowledge |

Environmentally Conscious Synthetic Alternatives for this compound

The growing emphasis on green chemistry has spurred the development of more environmentally friendly methods for benzylic bromination. These alternatives focus on reducing the use of hazardous materials, minimizing waste, and improving energy efficiency.

One significant advancement is the replacement of toxic solvents like carbon tetrachloride with greener alternatives. Diethyl carbonate has emerged as a promising, recyclable solvent for microwave-assisted benzylic bromination, offering faster reaction times and high yields. rsc.org Acetonitrile is another less hazardous option that has been successfully employed. organic-chemistry.orgacs.org Some studies have even demonstrated the feasibility of using water as a solvent for the benzylic bromination of certain substrates, often initiated by a simple incandescent light bulb, which presents a significantly greener approach. researchgate.net

The use of photochemical methods to initiate the radical reaction is another key green strategy. By using visible light, the need for chemical radical initiators like AIBN can be eliminated, which in turn reduces chemical waste and improves the safety profile of the synthesis. acs.org This approach is not only cheaper but also allows for faster reactions. acs.org Solvent-free conditions, where the reaction is carried out with neat reactants, often activated by a renewable energy source like concentrated solar radiation, represent a highly energy-efficient and green alternative. researchgate.net

The table below presents a summary of environmentally conscious alternatives for the synthesis of this compound, based on findings for similar benzylic brominations.

| Green Alternative | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using diethyl carbonate as a recyclable solvent under microwave irradiation. | Reduced reaction times, high yields, recyclable solvent. rsc.org | rsc.org |

| Photochemical Activation | Using visible light to initiate the radical reaction, often in a greener solvent like acetonitrile. | Avoids chemical initiators, safer, faster, and cheaper. acs.org | acs.org |

| Solvent-Free Conditions | Reaction performed with neat reactants, potentially using solar radiation as an energy source. | Minimizes waste, energy-efficient. researchgate.net | researchgate.net |

| Aqueous Media | Using water as the solvent with a light source for initiation. | Extremely green solvent, though substrate compatibility may vary. researchgate.net | researchgate.net |

Applications of 5 Bromomethyl 2,1,3 Benzothiadiazole As a Synthetic Intermediate and Building Block

Role in Complex Organic Synthesis

The inherent reactivity of the bromomethyl group allows for a variety of chemical transformations, positioning 5-(Bromomethyl)-2,1,3-benzothiadiazole as a key starting material for more elaborate molecules.

The 2,1,3-benzothiadiazole (B189464) moiety is a privileged electron acceptor unit found in numerous functional molecules. nih.gov The presence of the bromomethyl group on this core at the 5-position provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the extension of the molecular framework, leading to the synthesis of more complex heterocyclic systems. For instance, the bromomethyl group can be readily converted into other functionalities such as alcohols, ethers, amines, and nitriles, which can then undergo further reactions, including cyclizations, to form fused ring systems. The development of sophisticated synthetic methodologies has enabled regioselective functionalization at specific positions of the benzothiadiazole ring system, with the 5-position being particularly accessible for bromomethyl substitution.

Benzothiazole (B30560) and its derivatives are recognized for their wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govmdpi.compharmacyjournal.in While direct synthesis of specific drugs from this compound is not extensively documented in the provided search results, its role as an intermediate can be inferred from its chemical reactivity. The bromomethyl group serves as a handle to attach the benzothiadiazole core to other molecular scaffolds known to possess biological activity. This modular approach allows for the creation of hybrid molecules that combine the pharmacophoric features of the benzothiadiazole unit with other bioactive moieties, potentially leading to new therapeutic agents. The benzothiazole ring is a key motif in a variety of pharmacologically important compounds. nih.gov

Contributions to Materials Science

The electron-deficient nature of the 2,1,3-benzothiadiazole core makes it a crucial building block in the design of functional organic materials with tailored optoelectronic properties. rsc.orgresearchgate.net

The 2,1,3-benzothiadiazole unit is a fundamental component in the development of organic semiconductors. rsc.orgresearchgate.net Its strong electron-accepting character allows for the tuning of the electronic properties of conjugated molecules. polyu.edu.hk When incorporated into a larger π-conjugated system, the BTD moiety can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in organic electronics. Small molecules based on benzothiadiazole have been synthesized and shown to exhibit p-channel semiconductor behavior in thin-film transistors. sci-hub.se The planar structure and potential for strong intermolecular interactions of BTD-containing molecules facilitate charge transport in the solid state. sci-hub.se

This compound and its derivatives are instrumental in the synthesis of conjugated polymers for optoelectronic applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net These polymers often feature a donor-acceptor (D-A) architecture, where the electron-deficient BTD unit is copolymerized with an electron-rich monomer. rsc.orgnih.gov This design strategy allows for the creation of low bandgap materials that can absorb a broader range of the solar spectrum, which is beneficial for OPV performance. nih.gov The ability to modify the BTD unit, for example through the introduction of fluorine or cyano groups, provides a means to fine-tune the electronic properties and morphology of the resulting polymers, thereby enhancing device performance. nih.gov

Below is a table summarizing the performance of some BTD-based polymers in organic field-effect transistors.

| Polymer | Donor Unit | Acceptor Unit Functionalization | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PCDTT-BT | CDTT | None | 0.67 | - |

| PCDTT-DFBT | CDTT | 5,6-difluoro | 0.38 | 0.17 |

| PCDTT-DCNBT | CDTT | 5,6-dicyano | - | 0.031 |

| PCDTT-FCNBT | CDTT | 5-fluoro-6-cyano | - | 0.4 |

This data is compiled from research on copolymers of CDTT with various benzothiadiazole derivatives. nih.gov

The following table presents the optical and electrochemical properties of two donor-acceptor polymers based on a benzodithiophene (BDT) donor and a thiazole-fused benzothiadiazole (TzBT) acceptor.

| Polymer | Absorption Maximum (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P1 | 746 | -5.23 | -3.58 | 1.65 |

| P2 | 811 | -5.24 | -3.87 | 1.37 |

This data is derived from studies on D-A polymers for organic solar cells. researchgate.net

Leveraging the Bromomethyl Functionality for Targeted Derivatization

The compound this compound serves as a versatile synthetic intermediate, primarily due to the reactivity of the bromomethyl (-CH₂Br) group. This benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward attachment of the fluorescent and electron-accepting 2,1,3-benzothiadiazole core to a wide array of other molecular fragments, including recognition moieties, polymeric chains, and fluorescent reporters. By carefully selecting the nucleophile, chemists can strategically design and synthesize complex functional molecules for specific applications in materials science and analytical chemistry.

Synthesis of Novel Fluorescent Probes

The intrinsic fluorescence of the 2,1,3-benzothiadiazole (BTD) core makes it an attractive scaffold for the development of novel fluorescent probes. The bromomethyl group on this compound acts as a convenient chemical handle to link the BTD fluorophore to a specific analyte-recognition unit. The synthesis typically involves a nucleophilic substitution reaction where a molecule containing a nucleophilic group (such as an alcohol, phenol, amine, or thiol) displaces the bromide ion, forming a stable covalent bond.

This strategy is employed to create probes where the fluorescence properties of the BTD unit are modulated by the binding of a target analyte to the attached recognition moiety. For instance, a common synthetic route involves the reaction of this compound with a receptor molecule containing a hydroxyl group in the presence of a weak base like potassium carbonate. The base deprotonates the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile, which then attacks the electrophilic carbon of the bromomethyl group to form an ether linkage. This modular synthetic approach enables the creation of a diverse library of fluorescent probes tailored for specific targets.

| Probe Precursor | Nucleophilic Receptor | Resulting Linkage | Target Application |

| This compound | 4-Mercaptophenol | Thioether | Probes for reactive oxygen species |

| This compound | 2-Hydroxy-4-methoxybenzophenone | Ether | UV-sensitive fluorescent switches |

| This compound | N-Boc-ethylenediamine | Amine | Probes for pH sensing after deprotection |

Creation of Functional Polymers and Copolymers

The 2,1,3-benzothiadiazole unit is a valuable component in the design of functional polymers due to its electron-accepting nature, which is beneficial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound provides a direct route to incorporate this functional moiety into polymer structures.

One major strategy is to use the compound as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond in the bromomethyl group can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers like styrene or methyl methacrylate. This results in a polymer chain with the benzothiadiazole group covalently attached at the α-terminus. This "grafting-from" approach ensures that each polymer chain contains one BTD unit.

A second approach involves chemically converting the bromomethyl group into a polymerizable functional group, such as a styrenic or acrylic moiety. For example, reaction with triphenylphosphine can form a phosphonium salt, which can then undergo a Wittig reaction with formaldehyde to introduce a vinyl group. The resulting benzothiadiazole-containing monomer can then be copolymerized with other monomers to embed the BTD unit within the polymer backbone or as a pendant group, allowing for precise control over the electronic properties and processability of the final material.

| Synthetic Strategy | Role of this compound | Resulting Polymer Architecture | Potential Monomers |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | BTD unit at the polymer chain end (α-terminus) | Styrene, Methyl methacrylate (MMA), n-Butyl acrylate |

| Conversion to Monomer | Synthetic Precursor | BTD unit as a pendant group or within the backbone | Vinylbenzothiadiazole, Acryloyl-oxy-methylbenzothiadiazole |

Development of Sensors and Molecular Recognition Systems

The development of chemical sensors relies on the integration of a signal-producing unit (a fluorophore) and a recognition unit (a receptor). The highly fluorescent and photostable 2,1,3-benzothiadiazole moiety is an excellent signaling component. The reactive bromomethyl group of this compound allows for its covalent attachment to a receptor designed to selectively bind a specific ion or molecule.

The synthetic principle is analogous to that for fluorescent probes, involving a nucleophilic substitution reaction to link the BTD signaling core to a receptor. For example, to create a sensor for a specific metal cation, a ligand with high affinity for that cation (e.g., a crown ether for alkali metals or a cyclen for transition metals) that also possesses a nucleophilic site (like -OH, -NH₂, or -SH) can be reacted with this compound.

Upon binding of the target analyte to the receptor, the local chemical environment of the benzothiadiazole fluorophore is altered. This change can be induced by several mechanisms, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). The perturbation of the electronic state of the fluorophore leads to a detectable change in its fluorescence intensity or a shift in its emission wavelength, allowing for the quantitative detection of the analyte. This modular design permits the creation of highly selective and sensitive sensors for a wide range of analytical targets.

| Receptor Type | Nucleophilic Group | Linkage Formed with BTD | Target Analyte Class |

| Crown Ether (e.g., 4-hydroxy-benzo-15-crown-5) | Phenolic -OH | Ether | Metal Cations (e.g., Na⁺, K⁺) |

| Calixarene Derivative | Phenolic -OH | Ether | Neutral Molecules, Anions |

| Boronic Acid Derivative | Phenolic -OH or -NH₂ | Ether or Amine | Sugars, Reactive Oxygen Species |

Advanced Spectroscopic Characterization and Computational Analyses of 2,1,3 Benzothiadiazole Derivatives

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic methods are indispensable for confirming the chemical structure and probing the electronic nature of 2,1,3-benzothiadiazole (B189464) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the molecular structure of 5-(Bromomethyl)-2,1,3-benzothiadiazole. In ¹H NMR spectroscopy, the protons on the benzothiadiazole ring system typically appear in the aromatic region, while the methylene protons of the bromomethyl group exhibit a characteristic singlet.

Based on related 2,1,3-benzothiadiazole structures, the expected ¹H NMR chemical shifts (δ) for this compound in a solvent like CDCl₃ would be:

A singlet for the two protons of the bromomethyl group (-CH₂Br).

Signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring portion of the molecule.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical environments of each carbon atom in the molecule. The spectrum would show distinct signals for the bromomethyl carbon, the aromatic carbons, and the carbons within the thiadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂Br | ¹H | ~4.5 - 5.0 | Singlet |

| Aromatic CH | ¹H | ~7.5 - 8.1 | Multiplet |

| -CH₂Br | ¹³C | ~30 - 35 | |

| Aromatic C | ¹³C | ~120 - 135 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and confirm its elemental composition. The molecular formula of the compound is C₇H₅BrN₂S, corresponding to a molecular weight of approximately 229.10 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI), can provide highly accurate mass measurements, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) semanticscholar.org.

Electrochemical Methods (e.g., Cyclic Voltammetry, Square-Wave Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) are crucial for investigating the electronic properties of 2,1,3-benzothiadiazole derivatives. These techniques are used to determine the reduction and oxidation potentials of the molecule, which in turn allows for the estimation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.commdpi.comresearchgate.net

The 2,1,3-benzothiadiazole core is a well-known electron acceptor; therefore, its derivatives typically exhibit reversible or quasi-reversible reduction waves in their cyclic voltammograms. researchgate.netsemanticscholar.org The reduction potential is associated with the energy of the LUMO. The experimental setup for these measurements commonly involves a three-electrode system in a suitable solvent with a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄) mdpi.commetu.edu.tr. The potentials are often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple mdpi.comresearchgate.net.

Table 2: Electrochemical Data typically obtained for 2,1,3-Benzothiadiazole Derivatives

| Parameter | Symbol | Method of Determination | Significance |

|---|---|---|---|

| Onset Reduction Potential | E_red | Cyclic Voltammetry | Estimation of LUMO energy level |

| Onset Oxidation Potential | E_ox | Cyclic Voltammetry | Estimation of HOMO energy level |

| LUMO Energy | E_LUMO | Calculated from E_red | Relates to electron accepting ability |

| HOMO Energy | E_HOMO | Calculated from E_ox | Relates to electron donating ability |

Square-wave voltammetry offers high sensitivity and is a powerful tool for both mechanistic studies and quantitative analysis of electrode processes core.ac.ukugd.edu.mkbenthamopen.com.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons nih.gov. In the context of 2,1,3-benzothiadiazole derivatives, EPR is used to characterize the radical anions that are formed upon electrochemical or chemical reduction.

When a 2,1,3-benzothiadiazole derivative accepts an electron into its LUMO, a paramagnetic radical anion is generated. The resulting EPR spectrum provides detailed information about the distribution of the unpaired electron's spin density across the molecule. This data is invaluable for understanding the electronic structure of the LUMO, as it experimentally maps the regions of the molecule that are most involved in accommodating the extra electron. This technique serves as a powerful complement to computational studies like DFT.

Computational Studies

Theoretical modeling, particularly Density Functional Theory, is a cornerstone in the study of 2,1,3-benzothiadiazole derivatives, providing deep insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Optoelectronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules mdpi.comnih.govnih.gov. For 2,1,3-benzothiadiazole derivatives, DFT calculations are routinely performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate Electronic Properties: Predict the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the distribution of these frontier molecular orbitals. researchgate.netnih.gov

Simulate Spectroscopic Properties: Predict UV-Vis absorption spectra and vibrational frequencies (IR/Raman) to aid in the interpretation of experimental data.

DFT calculations provide a visual representation of the frontier orbitals. For donor-acceptor molecules containing the benzothiadiazole unit, the LUMO is typically localized on the electron-accepting benzothiadiazole core, while the HOMO is situated on the electron-donating part of the molecule researchgate.net. In this compound, DFT can elucidate the influence of the bromomethyl substituent on the electronic structure of the parent benzothiadiazole system. The calculated HOMO-LUMO gap is a key parameter that correlates with the molecule's electronic transitions and its potential performance in optoelectronic devices.

Table 3: Information derived from DFT Calculations on 2,1,3-Benzothiadiazole Derivatives

| Calculated Property | Significance |

|---|---|

| Optimized Ground-State Geometry | Predicts bond lengths, bond angles, and planarity. |

| HOMO Energy Level | Theoretical measure of electron-donating capability. |

| LUMO Energy Level | Theoretical measure of electron-accepting capability. |

| HOMO-LUMO Energy Gap | Correlates with the lowest energy electronic transition and color. |

| Molecular Orbital Surfaces | Visualizes the spatial distribution of frontier orbitals. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites. scirp.orgproteobiojournal.com |

Analysis of Conformational Isomerism in the Solid State

The solid-state conformation of 2,1,3-benzothiadiazole derivatives is dictated by a combination of intramolecular forces and intermolecular packing interactions. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the analysis of related structures provides significant insight into the governing principles of their molecular organization.

Derivatives of 2,1,3-benzothiadiazole (BTD) are valuable components in optoelectronic devices, and understanding their molecular association is key to developing more effective materials. nih.gov The molecular organization in complex structures can be controlled through directional S···N bonding of the benzothiadiazole units and other distinct interactions. nih.gov This leads to unique patterns of molecular organization that differ from analogous arene compounds. nih.gov

For instance, studies on N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine have revealed the potential for interesting isomerism. Zinc (II) complexes of this ligand, with the formula [Zn₂(H₂L)₂Cl₄], can exist as two distinct isomeric species that differ in the arrangement of the ligand, as confirmed by single-crystal X-ray diffraction. nih.govnih.gov These isomers also exhibit the ability to incorporate solvent molecules, such as toluene, within internal cavities, and the removal of these solvent molecules can lead to substantial changes in the geometry of the complex. nih.govnih.gov

The molecular packing in the solid state is also influenced by π-π stacking interactions. In some derivatives, one-dimensional slipped-packing with π–π stacking distances of around 3.32 Å has been observed. mdpi.com Furthermore, the formation of charge-transfer complexes between different BTD derivatives, such as 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole, demonstrates another layer of intermolecular interaction where molecules form infinite alternating π-stacks connected by lateral S···N interactions. rsc.orgresearchgate.net These findings underscore the complex interplay of forces that determine the solid-state structure and potential polymorphism in BTD derivatives.

Theoretical Prediction of Reactivity and Regioselectivity (e.g., Aryne Distortion Model)

Theoretical models are crucial for predicting the reactivity and regioselectivity of chemical reactions involving 2,1,3-benzothiadiazole derivatives. The Aryne Distortion Model, an application of the broader distortion/interaction model, has proven particularly effective in explaining the outcomes of reactions with unsymmetrical aryne intermediates. nih.govescholarship.org

This model posits that the regioselectivity of nucleophilic attack on a distorted aryne is governed by the geometry of the aryne itself. The nucleophile preferentially attacks the more linear, and therefore more electrophilic, terminus of the strained triple bond, as this pathway involves a lower transition state distortion energy. nih.govnih.gov This predictive tool utilizes routine Density Functional Theory (DFT) calculations to analyze the optimized geometry of the aryne intermediate. nih.gov

In the context of BTD derivatives, this model has been applied to the novel 2,1,3-benzothiadiazol-4,5-yne intermediate. nih.govacs.org It was anticipated that the strongly electronegative nitrogen atoms in the thiadiazole ring would induce significant distortion in the aryne. nih.govacs.org DFT calculations at the B3LYP/6–311++G(d,p) level were performed to predict the geometry and subsequent reactivity of this heteroaryne. nih.govacs.org

The calculations predicted a significant distortion of the triple bond, favoring C5-selective nucleophilic attack. nih.govacs.org This theoretical insight is critical for designing synthetic strategies that leverage BTD-based arynes to create functionalized derivatives with a high degree of regiocontrol. diva-portal.orgbris.ac.uk The Aryne Distortion Model thus serves as a powerful predictive tool, moving beyond simple steric or electronic arguments to provide a more nuanced understanding of reactivity. nih.govescholarship.org

| Aryne Intermediate | Computational Method | Predicted Angular Distortion (Δθ) | Predicted Site of Attack |

| 2,1,3-Benzothiadiazol-4,5-yne | B3LYP/6–311++G(d,p) | 9.9° (θ_C5 = 132.1°, θ_C4 = 122.2°) | C5 |

Table based on data from DFT calculations predicting the distortion in the BTD-based aryne. nih.govacs.org

Structure-Property Relationship Investigations

The relationship between the molecular structure of 2,1,3-benzothiadiazole derivatives and their physical properties, particularly their photophysical and electrochemical characteristics, is a subject of intensive research. The BTD unit is an electron-deficient core, and its functionalization allows for the fine-tuning of properties for various applications, including organic electronics and bioimaging. wikipedia.orgnih.gov

Attaching different substituents to the BTD core modulates the electronic and optical properties of the resulting compounds. mdpi.com For example, creating π-extended molecular systems by linking electron-donating units like thiophene to the BTD acceptor can result in molecules with low HOMO-LUMO gaps, a desirable feature for organic semiconductors. wikipedia.org The nature and position of these substituents significantly impact the absorption and emission spectra. mdpi.com

For this compound, the introduction of the bromomethyl group at the 5-position is expected to influence its properties. While direct experimental data on the photophysics of this specific compound is limited in the cited sources, general principles of structure-property relationships for BTDs can be applied. The bromomethyl group can serve as a reactive handle for further synthetic transformations, allowing for the attachment of various other functional groups. The electronic nature of the substituent at the 5-position influences the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its fluorescence properties, such as Stokes shifts and quantum yields. nih.gov

Computational and experimental studies on various substituted BTDs have shown that properties can be systematically tuned. For instance, the synthesis of isomeric BTD-based small molecules, where the arrangement of donor and acceptor units is varied, leads to different molecular geometries, energy levels, and ultimately, different performance in organic solar cell devices. acs.org These investigations highlight the importance of precise structural control in designing BTD derivatives with tailored functionalities.

| Property | Influence of Structural Modification |

| Absorption/Emission Wavelength | Varies with the extent of π-conjugation and the electron-donating/withdrawing nature of substituents. mdpi.comresearchgate.net |

| Fluorescence Quantum Yield | Highly dependent on the nature of substituents and the solvent polarity, influenced by ICT states. nih.govresearchgate.net |

| HOMO/LUMO Energy Levels | Can be tuned by altering donor-acceptor strength and the overall molecular geometry. wikipedia.orgacs.org |

| Solid-State Packing | Influenced by intermolecular forces like S···N interactions and π-π stacking, affecting bulk properties. nih.gov |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole and its precursors often involves multi-step processes that may utilize hazardous reagents and generate significant chemical waste. A primary future objective is the development of greener and more sustainable synthetic routes. This involves exploring methodologies that adhere to the principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents.

Future research will likely focus on:

Catalytic Approaches: Employing reusable catalysts, such as metal-organic frameworks (MOFs) or solid-supported catalysts, to improve reaction efficiency and facilitate product separation. rsc.org These approaches aim to minimize catalyst loading and enable continuous flow processes, reducing the environmental footprint. rsc.org

Solvent-Free and Aqueous Reactions: Designing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water. rsc.org This reduces reliance on volatile organic compounds (VOCs), which are a major source of industrial pollution.

One-Pot Syntheses: Developing one-pot reaction sequences where multiple synthetic steps are carried out in a single reaction vessel. This strategy improves efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and energy. rsc.org

| Green Synthesis Strategy | Potential Advantage | Research Focus |

| Reusable Catalysis (e.g., MOFs) | Reduced waste, easy separation, lower catalyst loading. rsc.org | Development of robust and highly active catalysts for benzothiadiazole synthesis and functionalization. |

| Solvent-Free Reaction Conditions (SFRC) | Elimination of hazardous solvents, reduced pollution. rsc.org | Exploring mechanochemical or microwave-assisted synthesis. |

| Aqueous Media Synthesis | Use of an environmentally benign and abundant solvent. rsc.org | Designing water-soluble precursors and catalysts. |

| One-Pot Reactions | Increased efficiency, reduced waste from purification steps. rsc.org | Combining benzothiadiazole ring formation and side-chain functionalization in a single process. |

Exploration of Novel Reactivity Patterns for this compound

The reactivity of this compound is dominated by the labile carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions. smolecule.com However, the interplay between the bromomethyl group and the electron-deficient benzothiadiazole core could lead to novel and underexplored reactivity patterns.

Future investigations are expected to delve into:

Complex Nucleophilic Substitutions: Moving beyond simple substitutions to explore more complex reaction pathways. Research into related brominated heterocycles has revealed unprecedented reaction mechanisms, such as stepwise attacks at multiple centers of reaction intermediates, which could be relevant for this compound. mdpi.comresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the C-Br bond as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would enable the direct installation of a wide range of carbon, nitrogen, and oxygen-based functional groups, dramatically expanding the accessible chemical space.

Radical Chemistry: Investigating the potential for radical-mediated transformations at the bromomethyl position. Photoredox catalysis or other radical initiation methods could unlock unique functionalization pathways that are complementary to traditional ionic reactions.

Reactivity of the Heterocyclic Core: While the bromomethyl group is the primary reactive site, the electron-deficient nature of the benzothiadiazole ring itself makes it susceptible to certain reactions. nih.gov Future work could explore nucleophilic aromatic substitution on the core, potentially activated by the presence of the side chain, or other ring functionalization strategies.

Expansion of Applications in Multifunctional Materials and Devices

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD) are renowned for their use in organic electronics due to their strong electron-accepting nature and photoluminescent properties. polyu.edu.hkpolyu.edu.hk The ability to easily functionalize the this compound scaffold allows for the fine-tuning of these properties and the creation of multifunctional materials.

Emerging applications to be explored include:

Organic Electronics: The BTD core is a fundamental building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. polyu.edu.hknih.govmdpi.com Future work will involve synthesizing novel derivatives of this compound to create materials with improved charge transport, tailored emission wavelengths, and higher device efficiencies. polyu.edu.hk

Chemosensors: The fluorescence of BTD derivatives is often sensitive to their local environment, making them ideal candidates for chemosensors. dntb.gov.ua By attaching specific recognition units to the benzothiadiazole core via the bromomethyl linker, researchers can design highly selective and sensitive sensors for detecting ions (cations and anions) and neutral molecules like nitroaromatic explosives. dntb.gov.ua

Smart Materials: The development of materials that respond to external stimuli (e.g., light, heat, pH) is a rapidly growing field. The inherent solvatochromism (color change with solvent polarity) and electronic properties of BTDs can be harnessed to create "smart" materials for applications in switches, memory devices, and responsive coatings. dntb.gov.ua

Polymer Semiconductors: Incorporating the BTD unit into polymer backbones is a proven strategy for creating high-performance polymer semiconductors. nih.gov Using this compound as a monomer or a post-polymerization functionalization agent could lead to new polymers with narrow bandgaps and ambipolar charge transport characteristics, suitable for advanced electronic devices. nih.gov

| Application Area | Key Property of BTD Core | Research Goal for this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Strong electron-acceptor, high photoluminescence. polyu.edu.hkpolyu.edu.hk | Tune emission color and improve charge injection/transport for higher efficiency. |

| Organic Solar Cells (OSCs) | Electron-deficient unit, tunable energy levels. nih.gov | Create materials with broad absorption spectra and optimized HOMO/LUMO levels for efficient charge separation. |

| Chemosensors | Environment-sensitive fluorescence. mdpi.comdntb.gov.ua | Develop selective sensors for environmental pollutants, explosives, and biologically relevant analytes. |

| Polymer Semiconductors | Strong intramolecular charge transfer characteristics. nih.gov | Synthesize narrow bandgap polymers for ambipolar transistors and near-infrared photodetectors. |

Advanced Theoretical Modeling for Predictive Synthesis and Materials Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For this compound and its derivatives, advanced modeling can accelerate the discovery and development process by providing deep insights into molecular properties and reactivity.

Future research will increasingly rely on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, and photophysical properties (absorption and emission spectra) of new derivatives before they are synthesized. researchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify the most promising candidates for specific applications.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of chemical reactions, helping to understand and predict complex reaction pathways. mdpi.comresearchgate.net This is particularly valuable for exploring the novel reactivity patterns discussed in section 6.2.

Materials Property Simulation: For applications in organic electronics, theoretical models can predict key material properties such as charge mobility, exciton binding energy, and solid-state packing. This information is crucial for designing materials with optimal performance in devices like OLEDs and OFETs.

Predictive Toxicology and Pharmacokinetics: In silico tools can estimate the physicochemical, pharmacokinetic, and toxicological properties of new compounds. nih.gov This is especially important for the development of derivatives intended for biological applications, allowing for early-stage deselection of potentially harmful molecules.

Investigation of Biological and Catalytic Roles of New Derivatives

While the primary focus on benzothiadiazole derivatives has been in materials science, there is growing interest in their potential biological and catalytic activities. The structural diversity achievable from this compound makes it an attractive starting point for creating new bioactive molecules and catalysts.

Future directions in this area include:

Medicinal Chemistry: Exploring derivatives as potential therapeutic agents. Studies have already investigated the antimicrobial properties of this compound and the anticancer potential of related benzothiazole (B30560) structures. smolecule.comnih.gov Future work will involve structure-activity relationship (SAR) studies to design more potent and selective compounds targeting specific diseases. smolecule.com

Bioprobes and Imaging Agents: The inherent fluorescence of the benzothiadiazole core can be exploited to develop probes for biological imaging. mdpi.com By attaching biomolecule-targeting moieties, researchers can create fluorescent labels for visualizing specific cellular components or processes.

Q & A

Q. Advanced Research Focus

- Molecular Docking : Software (e.g., AutoDock Vina) models interactions between this compound and target proteins (e.g., enzymes or receptors). For instance, bromomethyl groups may occupy hydrophobic pockets in kinase binding sites .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories) to validate docking poses .

- SAR Studies : Correlate substituent effects (e.g., bromo vs. fluoro) with inhibitory activity against targets like angiotensin receptors .

What are the challenges in synthesizing this compound derivatives with regioselective control?

Advanced Research Focus

Regioselectivity issues arise due to competing reactions at the benzothiadiazole core. Mitigation strategies include:

- Directing Groups : Use of ortho-substituents to guide bromination.

- Low-Temperature Bromination : Reduces side reactions (e.g., dibromination) .

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces time .

How does this compound compare to its fluoro or chloro analogs in material science applications?

Q. Advanced Research Focus

- Electron-Withdrawing Strength : Br (σₚ = 0.23) < Cl (σₚ = 0.47) < F (σₚ = 0.86), affecting LUMO levels and charge mobility .

- Steric Effects : Bromomethyl’s larger size may hinder π-stacking in polymers, reducing crystallinity compared to smaller substituents .

- Stability : Bromine’s lower electronegativity vs. fluorine reduces oxidative degradation in OLEDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。